N-(4-Methoxybenzoyl)-2-methylalanine
Description
N-(4-Methoxybenzoyl)-2-methylalanine is a synthetic organic compound featuring a 4-methoxybenzoyl group attached to the amino group of 2-methylalanine. This structure combines a hydrophobic aromatic moiety with a chiral alanine backbone, making it relevant in pharmaceutical and biochemical research. The compound has been synthesized via methods involving coupling reactions between activated 4-methoxybenzoyl derivatives and 2-methylalanine precursors, as demonstrated in studies on analogous N-oxyurea syntheses . Notably, derivatives of 4-methoxybenzoyl compounds have shown bioactivity, such as antiviral properties against Influenza A virus , and natural occurrences in marine organisms like ascidians .
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,11(15)16)13-10(14)8-4-6-9(17-3)7-5-8/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFUPFQMSCBKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzoyl)-2-methylalanine typically involves the acylation of 2-methylalanine with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzoyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxybenzoyl derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Hydroxybenzoyl-2-methylalanine
Reduction: 4-Methoxybenzyl alcohol derivatives
Substitution: Various substituted benzoyl-2-methylalanine derivatives
Scientific Research Applications
Medicinal Chemistry
Antibiotic Synergy
One notable application of N-(4-Methoxybenzoyl)-2-methylalanine is its use in enhancing the efficacy of antibiotics. Research indicates that acylated amino acids can be co-administered with penem or carbapenem antibiotics to reduce renal toxicity while maintaining antibacterial activity. This synergistic effect could lead to improved treatment protocols for bacterial infections, particularly in patients with compromised renal function .
Anticancer Activity
Mechanisms of Action
Studies have shown that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the regulation of Bcl-2 family proteins, which are crucial in controlling cell death pathways. For example, derivatives of amino acids have been investigated for their ability to arrest the cell cycle and promote apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapeutics .
Structural Modification of Natural Products
Drug Design
The incorporation of amino acids like this compound into the design of new drugs has been explored extensively. This compound can serve as a building block for modifying natural products, enhancing their bioavailability and therapeutic potential. Research has demonstrated that amino acid derivatives can improve the pharmacokinetic properties of existing drugs, making them more effective against diseases such as cancer and bacterial infections .
Biochemical Applications
Enzyme Inhibition
this compound has potential applications as an inhibitor in biochemical assays. Its structural characteristics may allow it to interact with specific enzymes, providing insights into enzyme mechanisms and aiding in drug discovery processes. For instance, studies on similar compounds have shown effectiveness in inhibiting xanthine oxidase, an enzyme involved in purine metabolism that is a target for gout treatment .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzoyl)-2-methylalanine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The methoxybenzoyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
The structural and functional attributes of N-(4-Methoxybenzoyl)-2-methylalanine can be contextualized by comparing it to analogs with variations in substituents, backbone structure, or functional groups. Below is a detailed analysis supported by a comparative data table.
Table 1: Comparative Properties of this compound and Related Compounds
Key Structural and Functional Differences:
2-Methylbenzylamine lacks the carboxylic acid group, reducing its polarity compared to the target compound .
Substituent Effects :
- The 4-methoxy group in the target compound increases lipophilicity compared to nitro or methyl substituents in analogs like 4-Methoxy-2-nitrobenzaldehyde . This may enhance membrane permeability in drug delivery.
- The absence of a methoxy group in N-Methylanthranilic Acid limits its electronic effects on aromatic systems .
Biological Relevance: The target compound’s antiviral activity contrasts with the lack of reported bioactivity in simpler analogs like 4-(Methylamino)benzoic acid .
Structural Insights:
- Crystallographic data for related 4-methoxyphenyl compounds (e.g., (2Z)-N-(4-Methoxyphenyl)-2-(4-methoxyphenylimino)-2H-1,4-benzoxazin-3-amine) reveal planar aromatic systems and hydrogen-bonding networks, which may inform drug design .
Biological Activity
N-(4-Methoxybenzoyl)-2-methylalanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following chemical structure:
- Molecular Formula : CHNO
- IUPAC Name : (2S)-2-[(4-methoxybenzoyl)amino]propanoic acid
This compound features a methoxybenzoyl group attached to the amino acid alanine, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through modulation of key cellular pathways. The following mechanisms have been identified:
- Inhibition of MDM2 : Similar to other peptidomimetic compounds, this compound may inhibit the interaction between the p53 tumor suppressor protein and MDM2, a negative regulator of p53. This interaction is crucial for restoring p53 activity in cancer cells, promoting apoptosis and cell cycle arrest in malignancies where p53 is functional but inhibited by MDM2 .
- Regulation of Apoptosis : The compound's ability to enhance p53 activity suggests potential applications in cancer therapy, particularly in tumors with wild-type p53 that are resistant to traditional therapies due to MDM2 overexpression .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, yielding promising results:
- Cancer Cell Studies : In vitro studies demonstrated that this compound significantly reduced the viability of pancreatic cancer cells when used in combination with other chemotherapeutic agents. The compound was shown to enhance the expression of p21, a cyclin-dependent kinase inhibitor, while decreasing c-Myc levels, indicating a shift towards cell cycle arrest and apoptosis .
- Mechanistic Insights : Research utilizing gel shift assays and chromatin immunoprecipitation (ChIP) confirmed that this compound inhibits FUBP1–FUSE interactions, suggesting a novel mechanism through which it may exert its effects on gene expression related to cell proliferation and survival .
Data Tables
The following table summarizes key findings from various studies on this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
